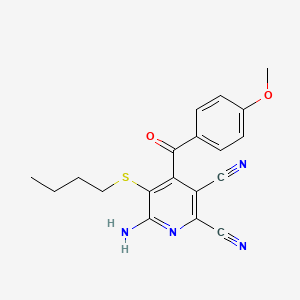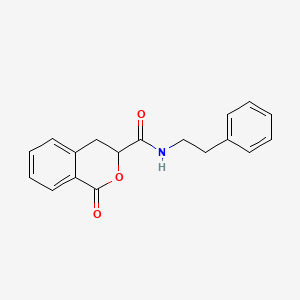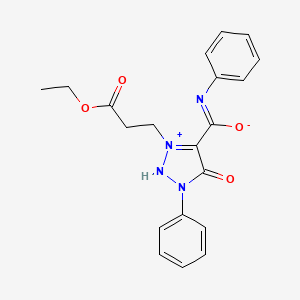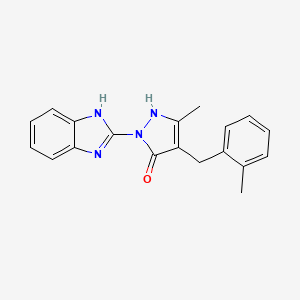![molecular formula C17H14N2O4S B11041900 4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid](/img/structure/B11041900.png)
4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid is a complex organic compound with a molecular formula of C17H14N2O4S. This compound features a benzoxazole ring, a benzoic acid moiety, and a sulfanylacetyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Thioether Formation: The benzoxazole derivative is then reacted with a halogenated acetic acid derivative to introduce the sulfanyl group.
Amide Bond Formation: The intermediate is then coupled with 4-aminomethylbenzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.
Purification Techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Chemical Sensors: Incorporated into sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The benzoxazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid: Similar structure but lacks the acetylamino group.
2-(1,3-Benzoxazol-2-ylthio)acetic acid: Similar thioether linkage but different carboxylic acid moiety.
Uniqueness
4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid is unique due to its combination of a benzoxazole ring, a sulfanylacetyl group, and a benzoic acid moiety. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H14N2O4S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O4S/c20-15(18-9-11-5-7-12(8-6-11)16(21)22)10-24-17-19-13-3-1-2-4-14(13)23-17/h1-8H,9-10H2,(H,18,20)(H,21,22) |
InChI Key |
KGYWLYKMHAZYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(4-iminoquinazolin-3(4H)-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B11041818.png)
![Methyl 2-[2-[(5-butyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B11041838.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B11041849.png)


![(1E)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041871.png)

![1-Isopropyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B11041885.png)

![2-[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11041893.png)
![1-(5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenylurea](/img/structure/B11041897.png)
![6-[5-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041910.png)
![5-(4-ethoxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11041914.png)
![3a-(2-methyl-3-oxobutan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone](/img/structure/B11041920.png)
